molecular formula C20H23NO3 B299871 N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

Numéro de catalogue B299871
Poids moléculaire: 325.4 g/mol
Clé InChI: DFGGJVUEOYJQKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide, also known as EPM-706, is a novel and potent small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mécanisme D'action

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is a selective inhibitor of the protein kinase CK2, which is a key regulator of many cellular processes, including cell proliferation, survival, and differentiation. N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of multiple signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies. It has also been shown to cross the blood-brain barrier and accumulate in the brain, indicating its potential for the treatment of brain tumors. N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is its selectivity for CK2, which reduces the risk of off-target effects and toxicity. Another advantage is its potential for combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

For the development of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide include the optimization of its pharmacokinetic properties and the evaluation of its efficacy in clinical trials. In addition, further studies are needed to elucidate the mechanisms of action of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide and to identify biomarkers that can predict its response in cancer patients. Finally, the potential for combination therapy with other targeted agents and immunotherapy should be explored to maximize the therapeutic benefits of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide.

Méthodes De Synthèse

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide can be synthesized using a multi-step reaction sequence that involves the coupling of 2-(4-propionylphenoxy)acetic acid with 2-amino-3-methylpyridine, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent acylation with propionyl chloride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been extensively studied in preclinical models of cancer, including breast, lung, ovarian, and prostate cancer. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. In vivo studies have demonstrated that N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide significantly reduces tumor growth and improves survival in animal models of cancer.

Propriétés

Nom du produit

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

Formule moléculaire

C20H23NO3

Poids moléculaire

325.4 g/mol

Nom IUPAC

N-(2-ethyl-6-methylphenyl)-2-(4-propanoylphenoxy)acetamide

InChI

InChI=1S/C20H23NO3/c1-4-15-8-6-7-14(3)20(15)21-19(23)13-24-17-11-9-16(10-12-17)18(22)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,23)

Clé InChI

DFGGJVUEOYJQKW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C(=O)CC)C

SMILES canonique

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C(=O)CC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.